5-(3-Buten-1-ynyl)-2,2'-bithiophene is classified as an organic compound with the molecular formula and a molecular weight of approximately 216.3 g/mol. It has been identified as a plant metabolite and is notably produced in certain plant species, particularly Tagetes patula, where it plays a role in the plant's metabolic processes .
The synthesis of 5-(3-buten-1-ynyl)-2,2'-bithiophene can be achieved through several methods, primarily focusing on organic synthesis techniques. One notable approach involves the use of retrobiosynthetic analysis, which has been employed to trace the carbon flux from glucose into this compound within plant cultures. Specifically, root cultures of Tagetes patula were grown using labeled glucose ([U-^13C_6]glucose), allowing researchers to confirm the incorporation of carbon into the bithiophene structure through quantitative NMR spectroscopy .
The molecular structure of 5-(3-buten-1-ynyl)-2,2'-bithiophene features two thiophene rings connected by a vinyl group at one end and a butenyl group at the other. The structure can be represented by its canonical SMILES notation: C=CC#CC1=CC=C(S1)C2=CC=CS2
.
5-(3-buten-1-ynyl)-2,2'-bithiophene participates in various chemical reactions typical of thiophenes and alkenes. It can undergo electrophilic substitution reactions due to the electron-rich nature of the thiophene rings. Additionally, it may engage in cycloaddition reactions and polymerization processes under appropriate conditions.
The mechanism of action for 5-(3-buten-1-ynyl)-2,2'-bithiophene primarily relates to its biological activity. Research indicates that it exhibits larvicidal properties against certain pests, likely due to its ability to disrupt cellular processes within target organisms. The exact biochemical pathways involved remain an area for further investigation.
5-(3-buten-1-ynyl)-2,2'-bithiophene exhibits several notable physical and chemical properties:
The applications of 5-(3-buten-1-ynyl)-2,2'-bithiophene span various fields:
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 73094-39-0
CAS No.: